

Navigating Isotopic Labeling: A Technical Guide to Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$

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Compound of Interest

Compound Name: **Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$**

Cat. No.: **B12375096**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, applications, and methodologies surrounding the use of Acetyl-ribo-Cytidine (Ac-rC) Phosphoramidite labeled with two Carbon-13 isotopes and one deuterium atom (Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$). While direct commercial suppliers for this specific isotopic distribution are scarce, indicating its likely nature as a custom synthesis product, this guide provides comprehensive information based on commercially available analogs and established protocols for isotopically labeled phosphoramidites. The primary applications of such molecules are in nuclear magnetic resonance (NMR) for high-resolution structural studies of nucleic acids and their interactions, and as internal standards for mass spectrometry-based quantification.

Quantitative Data Summary

The specifications for isotopically labeled phosphoramidites are critical for experimental success. While data for the exact $^{13}\text{C}_2,\text{d}_1$ variant is not publicly available, the following table provides representative data for commercially available, closely related labeled phosphoramidites, such as uniformly ^{13}C -labeled cytidine phosphoramidites. These values serve as a benchmark for researchers sourcing custom syntheses.

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥ 95%	HPLC, ^{31}P NMR
Isotopic Enrichment	> 98 atom %	Mass Spectrometry
Appearance	White to off-white powder	Visual Inspection
Solubility	Soluble in acetonitrile	Standard Solubility Test
Storage	-20°C under inert gas (Argon)	Manufacturer Recommendation

Experimental Protocols

The incorporation of Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ into an oligonucleotide sequence follows the standard solid-phase phosphoramidite synthesis cycle. However, special considerations are necessary due to the unique nature of the modified, isotopically labeled reagent.

Objective: To site-specifically incorporate Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ into a custom RNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

- Ac-rC Phosphoramidite- $^{13}\text{C}_2,\text{d}_1$ (custom synthesis)
- Standard RNA phosphoramidites (A, G, U, C) and solid support (e.g., CPG)
- Anhydrous acetonitrile
- Activator solution (e.g., 0.25 M DCI or 0.45 M Tetrazole in acetonitrile)
- Capping reagents (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
- Oxidizing agent (Iodine in THF/water/pyridine)
- Deblocking agent (e.g., 3% Trichloroacetic acid in dichloromethane)
- Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)

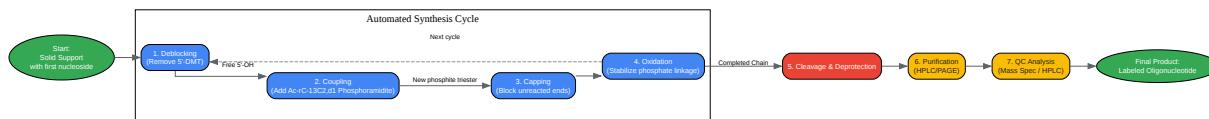
Protocol:

- Reagent Preparation: Dissolve the Ac-rC Phosphoramidite-¹³C_{2,d1} in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M). Ensure the solvent is completely anhydrous to prevent hydrolysis of the phosphoramidite.
- Synthesizer Setup: Install the phosphoramidite vial on the synthesizer in a designated port for modified bases. Program the desired RNA sequence, specifying the cycle at which the labeled cytidine is to be incorporated.
- Synthesis Cycle: The standard cycle consists of four steps: deblocking, coupling, capping, and oxidation.
 - Debloating: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.
 - Coupling: This is the critical step for incorporating the labeled amidite. The synthesizer delivers the activator and the Ac-rC Phosphoramidite-¹³C_{2,d1} to the synthesis column. Crucially, the coupling time for modified phosphoramidites should be extended. While standard bases couple in approximately 30 seconds, a coupling time of 5 to 15 minutes is recommended for labeled or otherwise modified phosphoramidites to ensure high coupling efficiency.^{[1][2][3]} A double or triple coupling step can also be programmed to maximize incorporation.^[1]
 - Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
 - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
- Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (including the acetyl group on the cytidine) are removed by incubation with the AMA solution at an elevated temperature (e.g., 65°C for 15-20 minutes).
- Purification and Analysis: The crude, labeled oligonucleotide is purified using methods such as HPLC or PAGE. The final product's identity and purity are confirmed by mass

spectrometry (to verify the incorporation of the heavy isotopes) and analytical HPLC.[4][5]

Visualizing Workflows and Pathways

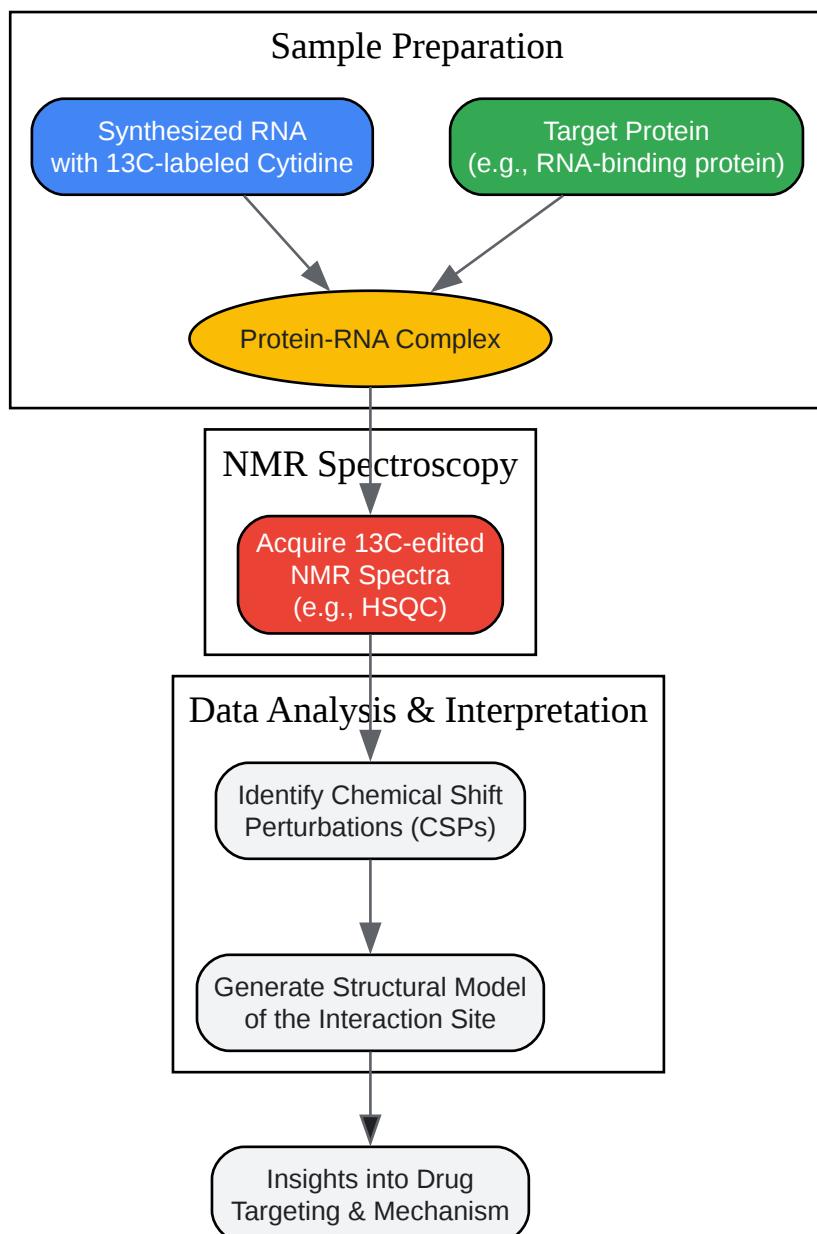
Diagram of the Experimental Workflow for Solid-Phase Oligonucleotide Synthesis



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Caption: Workflow for incorporating a labeled phosphoramidite via automated solid-phase synthesis.

Diagram of an Application Pathway: Protein-RNA Interaction Study using NMR



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Caption: Application of a ¹³C-labeled RNA in studying protein-RNA interactions by NMR spectroscopy.

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